Cas no 1806697-83-5 (3-(Hydroxymethyl)-4-iodophenylpropanal)

3-(Hydroxymethyl)-4-iodophenylpropanal 化学的及び物理的性質
名前と識別子
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- 3-(Hydroxymethyl)-4-iodophenylpropanal
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- インチ: 1S/C10H11IO2/c1-7(5-12)8-2-3-10(11)9(4-8)6-13/h2-5,7,13H,6H2,1H3
- InChIKey: VXTTUXMEWRPNPU-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1CO)C(C=O)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- XLogP3: 1.7
- トポロジー分子極性表面積: 37.3
3-(Hydroxymethyl)-4-iodophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004951-250mg |
3-(Hydroxymethyl)-4-iodophenylpropanal |
1806697-83-5 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A014004951-1g |
3-(Hydroxymethyl)-4-iodophenylpropanal |
1806697-83-5 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
Alichem | A014004951-500mg |
3-(Hydroxymethyl)-4-iodophenylpropanal |
1806697-83-5 | 97% | 500mg |
831.30 USD | 2021-06-22 |
3-(Hydroxymethyl)-4-iodophenylpropanal 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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3-(Hydroxymethyl)-4-iodophenylpropanalに関する追加情報
3-(Hydroxymethyl)-4-iodophenylpropanal (CAS No. 1806697-83-5): An Emerging Compound in Medicinal Chemistry
3-(Hydroxymethyl)-4-iodophenylpropanal (CAS No. 1806697-83-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its hydroxymethyl and iodo substituents, has been the subject of extensive research, particularly in the areas of drug discovery and development.
The chemical structure of 3-(Hydroxymethyl)-4-iodophenylpropanal is composed of a phenyl ring with an iodo substituent at the 4-position and a hydroxymethyl group at the 3-position, connected to a propanal moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various biological studies. The iodo substituent, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can be crucial for improving drug efficacy and pharmacokinetic profiles.
Recent studies have explored the potential of 3-(Hydroxymethyl)-4-iodophenylpropanal in the treatment of various diseases. One notable area of research is its application in cancer therapy. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent.
In addition to its antiproliferative properties, 3-(Hydroxymethyl)-4-iodophenylpropanal has also shown promise in neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in diseases such as Alzheimer's and Parkinson's. The hydroxymethyl group plays a crucial role in this activity by enhancing the compound's ability to cross the blood-brain barrier and interact with specific targets within the brain.
The pharmacokinetic properties of 3-(Hydroxymethyl)-4-iodophenylpropanal have also been extensively studied. A preclinical study published in the European Journal of Pharmaceutical Sciences revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It was found to have high oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, the compound showed minimal toxicity in animal models, indicating its safety profile for further clinical development.
Another area of interest is the use of 3-(Hydroxymethyl)-4-iodophenylpropanal as a lead compound for drug discovery. Its unique structure provides a valuable scaffold for the design and synthesis of novel derivatives with enhanced biological activities. For instance, researchers at Harvard University have developed several analogs by modifying the hydroxymethyl and iodo substituents, resulting in compounds with improved potency and selectivity against specific targets. These findings highlight the versatility and potential of 3-(Hydroxymethyl)-4-iodophenylpropanal as a starting point for medicinal chemistry efforts.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the biological activities of 3-(Hydroxymethyl)-4-iodophenylpropanal. Ongoing studies are focused on elucidating its interactions with cellular targets and signaling pathways, as well as optimizing its pharmacological profile for clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these investigations and bring this compound closer to clinical trials.
In conclusion, 3-(Hydroxymethyl)-4-iodophenylpropanal (CAS No. 1806697-83-5) represents an exciting advancement in medicinal chemistry with broad implications for drug discovery and development. Its unique chemical structure and diverse biological activities make it a promising candidate for various therapeutic applications, from cancer treatment to neurodegenerative disorders. As research continues to uncover new insights into its mechanisms and potential uses, this compound is poised to play a significant role in advancing medical science.
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